Potassium trifluoro(2,3,6-trichlorophenyl)boranuide
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Overview
Description
Potassium trifluoro(2,3,6-trichlorophenyl)boranuide is a chemical compound with the molecular formula C6H2BCl3F3K. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions . This compound is particularly notable for its applications in organic synthesis and as a reagent in various chemical processes.
Preparation Methods
The synthesis of potassium trifluoro(2,3,6-trichlorophenyl)boranuide typically involves the reaction of 2,3,6-trichlorophenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and specific reaction times to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Potassium trifluoro(2,3,6-trichlorophenyl)boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Potassium trifluoro(2,3,6-trichlorophenyl)boranuide has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules for various biochemical studies.
Medicine: Its derivatives may be explored for potential pharmaceutical applications.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which potassium trifluoro(2,3,6-trichlorophenyl)boranuide exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Potassium trifluoro(2,3,6-trichlorophenyl)boranuide can be compared with other organotrifluoroborates such as:
- Potassium 3-fluorophenyltrifluoroborate
- Potassium 3-chlorophenyltrifluoroborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
These compounds share similar properties and applications but differ in their specific substituents, which can influence their reactivity and suitability for different reactions. This compound is unique due to its specific trichlorophenyl group, which can impart distinct reactivity and selectivity in chemical processes.
Properties
Molecular Formula |
C6H2BCl3F3K |
---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
potassium;trifluoro-(2,3,6-trichlorophenyl)boranuide |
InChI |
InChI=1S/C6H2BCl3F3.K/c8-3-1-2-4(9)6(10)5(3)7(11,12)13;/h1-2H;/q-1;+1 |
InChI Key |
WXLLEVHGYCNTIV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC(=C1Cl)Cl)Cl)(F)(F)F.[K+] |
Origin of Product |
United States |
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